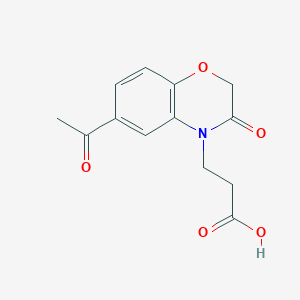

3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid

Descripción general

Descripción

2H-1,4-Benzoxazin-3(4H)-one, a benzoxazine derivative, is a heterocyclic building block for various natural and synthetic organic compounds. It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .

Synthesis Analysis

The synthesis of coumarin heterocycles, which are similar to benzoxazinones, has been considered for many organic and pharmaceutical chemists . An efficient method was reported for the synthesis of pyrazoline–coumarin derivatives by the reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one and flavone or amine .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For example, coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Chemical Reactions Analysis

The chemical reactions of similar compounds, such as coumarins, have been studied. These compounds have been routinely employed as herbal medicines since early ages .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as coumarins, have been studied. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .

Aplicaciones Científicas De Investigación

Antibacterial Activity

3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid and its analogues have been synthesized and evaluated for their antibacterial activity. In a study by Kadian, Maste, and Bhat (2012), various derivatives of this compound were tested against strains like E. coli, Staphylococcus aureus, and others. Some derivatives showed significant activity against K. pneumoniae and E. faecalis, while others exhibited moderate activity against multiple bacterial strains (Kadian, Maste, & Bhat, 2012).

Antimicrobial and Antioxidant Properties

G. Sonia, Thachil, Parameswaran, and Kochupappy (2013) synthesized benzoxazinyl pyrazolone arylidenes starting from similar compounds. These compounds were found to have potent antimicrobial and antioxidant properties (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Synthesis of Novel Compounds

Hachama et al. (2013) reported the synthesis of five novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from dimethyl-2-oxoglutarate, testing their biological activity against bacterial strains and yeast (Hachama et al., 2013).

Corrosion Inhibition

A study by Hachama et al. (2016) focused on the synthesis of a benzoxazin derivative, namely methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate. This compound was investigated for its ability to inhibit the corrosion of carbon steel in an acidic solution, showing promising results (Hachama et al., 2016).

Chemical Synthesis and Transformation

Yin Du-lin (2007) explored the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, focusing on the process involving esterification, etherification, reductive cyclization, nitration, and hydrolysis (Yin Du-lin, 2007).

Enzymatic Resolution Studies

Prasad et al. (2006) conducted lipase-catalyzed resolution studies on novel methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoates. The study focused on the stereoselective deacetylation of these compounds, leading to optically enriched products (Prasad et al., 2006).

Mecanismo De Acción

The mechanism of action of similar compounds has been studied. For example, 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase 1a, chloroplastic acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-8(15)9-2-3-11-10(6-9)14(5-4-13(17)18)12(16)7-19-11/h2-3,6H,4-5,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVKJEQYJKDPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

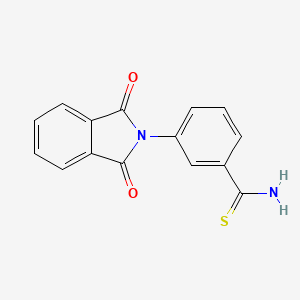

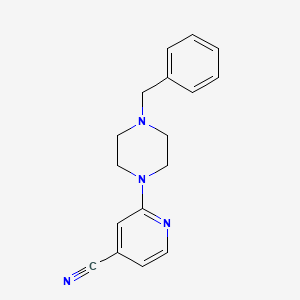

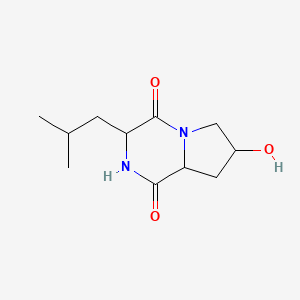

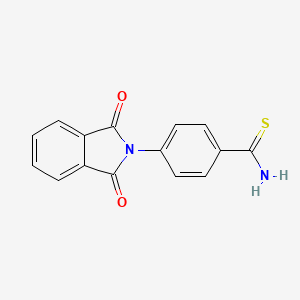

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3033276.png)

![4-[(4-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B3033278.png)

![2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033293.png)

![3-Amino-2-[(2-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033295.png)